molecular formula C18H19FN2O3S B11029600 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfonyl)ethanone

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfonyl)ethanone

Cat. No.: B11029600
M. Wt: 362.4 g/mol
InChI Key: FDCUPRDCNZAAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-fluorophenyl)piperazino]-2-(phenylsulfonyl)-1-ethanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H19FN2O3S/c19-16-8-4-5-9-17(16)20-10-12-21(13-11-20)18(22)14-25(23,24)15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

FDCUPRDCNZAAGE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(2-fluorophenyl)piperazino]-2-(phenylsulfonyl)-1-ethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These methods highlight the versatility and complexity of synthesizing piperazine derivatives.

Chemical Reactions Analysis

1-[4-(2-fluorophenyl)piperazino]-2-(phenylsulfonyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-(2-fluorophenyl)piperazino]-2-(phenylsulfonyl)-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying various biological processes and interactions.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects, such as antimicrobial, antiviral, and anticancer activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazino]-2-(phenylsulfonyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the piperazine moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

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